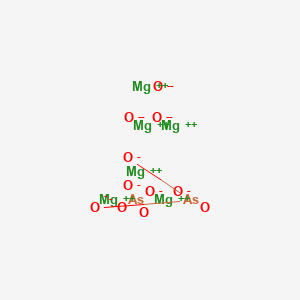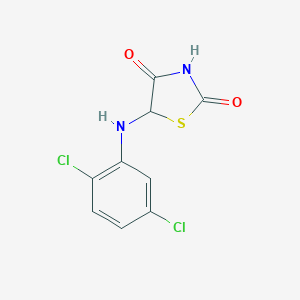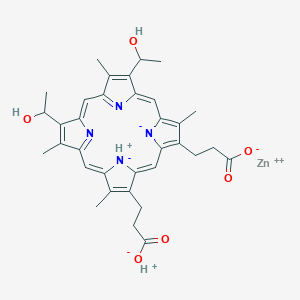![molecular formula C14H18N4OS B228562 [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea, also known as MTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and microbial growth. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the PI3K/Akt pathway in cancer cells, which is a key regulator of cell survival and proliferation. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. In addition, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt bacterial membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit various biochemical and physiological effects in different cell types and organisms. In cancer cells, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In macrophages, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In bacteria, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt membrane integrity, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea. One direction is to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its precise mechanism of action and to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea can be synthesized by reacting 3-methyl-1-butanol, indole-3-carboxaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition of thiourea to form the imine-thiourea derivative.
Applications De Recherche Scientifique
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been investigated for its potential therapeutic applications in various fields of research. In cancer research, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells. In a study by Li et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to induce cell cycle arrest and apoptosis in human leukemia cells through the inhibition of the PI3K/Akt pathway. In another study by Zhang et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the NF-κB pathway.
In addition to its anti-cancer properties, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been investigated for its anti-inflammatory and antimicrobial activities. In a study by Lee et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Chen et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
Formule moléculaire |
C14H18N4OS |
|---|---|
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9H,7-8H2,1-2H3,(H3,15,17,20)/b16-12+ |
Clé InChI |
ISEXFWAPQUKQNX-FOWTUZBSSA-N |
SMILES isomérique |
CC(C)CCN1C2=CC=CC=C2/C(=N\NC(=S)N)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
